N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide
Description
N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalic acid diamide) core. The compound features two distinct substituents:
- N1-side: A benzylpiperidin-4-ylmethyl group, which introduces a bicyclic aromatic and aliphatic hybrid structure.
- N2-side: A 4-ethoxyphenyl group, contributing electron-donating ethoxy substituents that may influence solubility, metabolic stability, and receptor-binding interactions.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-29-21-10-8-20(9-11-21)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-6-4-3-5-7-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBXHYROPVGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide typically involves multiple steps One common method starts with the preparation of the piperidine derivativeThe reaction conditions often involve the use of solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of analgesics and anti-inflammatory drugs.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following analysis compares the target compound to analogous oxalamides from the evidence, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Aromatic vs. Aliphatic Groups : The target compound’s benzylpiperidine group contrasts with simpler aromatic (e.g., 4-chlorophenyl in Compound 13 ) or heterocyclic (e.g., pyridin-2-yl in S336 ) substituents. Piperidine derivatives often improve membrane permeability but may increase metabolic oxidation risks.
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) in the target compound differs from electron-withdrawing substituents like 4-chlorophenyl (Compound 13 ), which may enhance receptor binding but reduce solubility.
Physicochemical Properties :
- Lipophilicity : The benzylpiperidine group likely increases logP compared to compounds with polar groups (e.g., 4-hydroxybenzyl in Compound 115 ). This could favor CNS penetration but may limit aqueous solubility.
- Metabolic Stability : Ethoxy groups (as in Compound 21 ) are less prone to rapid oxidative metabolism compared to methoxy or hydroxyl groups, suggesting the target compound may exhibit prolonged half-life.
Biological Applications: Antiviral Activity: Compound 13’s 4-chlorophenyl and acetylpiperidine groups are critical for HIV entry inhibition, highlighting the importance of halogenated aromatics in viral targeting . Enzyme Inhibition: SCD inhibitors (e.g., Compounds 16, 115 ) often utilize hydroxy or methoxy substituents to modulate cytochrome P450 interactions, whereas the target compound’s ethoxy group may offer a novel activation profile. Flavor Enhancement: S336’s pyridinyl and dimethoxybenzyl groups demonstrate how oxalamides can be tailored for non-pharmaceutical applications .
Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a compound that has recently attracted attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
1. Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a benzyl group and an oxalamide moiety linked to a phenyl group. The synthesis typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with oxalyl chloride under anhydrous conditions, followed by the addition of aniline. This method ensures high yield and purity, making it suitable for further biological evaluations.
Synthesis Overview:
- Reagents: 1-benzylpiperidin-4-ylmethanol, oxalyl chloride, aniline.
- Conditions: Anhydrous environment, use of bases like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as tyrosinase, which is involved in melanin production.
Key Findings:
- Tyrosinase Inhibition: Compounds in this class have demonstrated significant inhibition of tyrosinase activity, suggesting potential applications in skin whitening products and treatments for hyperpigmentation disorders .
- Neuroprotective Effects: Preliminary studies indicate that related compounds may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer’s disease .
2.2 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition profiles of this compound:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| N1-(Benzyl) | 0.907 | AChE Inhibition |
| N2-(Ethoxy) | <10 | Tyrosinase Inhibition |
These results indicate that the compound has a favorable safety profile with low cytotoxicity against mammalian cells at concentrations up to 200 μM .
3.1 Neuroprotective Potential
In a study assessing cognitive functions in scopolamine-induced rat models, derivatives of benzylpiperidines showed promising results in improving memory retention and reducing oxidative stress markers like malondialdehyde (MDA). The treatment led to increased levels of superoxide dismutase (SOD) and glutathione (GSH), indicating a protective effect against neurodegeneration .
3.2 Cosmetic Applications
Research focusing on skin lightening has highlighted the potential of this compound as a safer alternative to hydroquinone for treating hyperpigmentation due to its effective tyrosinase inhibition without significant cytotoxicity .
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential applications range from neuroprotection to cosmetic formulations aimed at skin lightening. Continued research will be essential in elucidating its mechanisms of action and expanding its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
